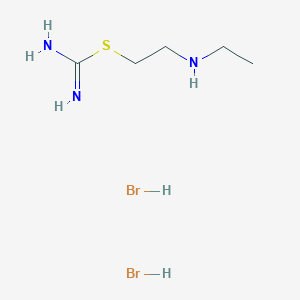![molecular formula C9H6Cl2OS B13965727 (5,7-Dichlorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13965727.png)
(5,7-Dichlorobenzo[b]thiophen-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,7-Dichlorobenzo[b]thiophen-3-yl)methanol is a chemical compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This specific compound is characterized by the presence of two chlorine atoms at the 5 and 7 positions and a methanol group at the 3 position on the benzothiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5,7-Dichlorobenzo[b]thiophen-3-yl)methanol typically involves the chlorination of benzo[b]thiophene followed by the introduction of a methanol group. One common method involves the electrophilic substitution of benzo[b]thiophene with chlorine in the presence of a catalyst such as iron(III) chloride. The resulting dichlorobenzo[b]thiophene is then subjected to a nucleophilic substitution reaction with methanol under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of the corresponding alcohols or hydrocarbons. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic substitution, where the methanol group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex benzothiophene derivatives, which are valuable in organic synthesis and materials science.
Mécanisme D'action
The mechanism of action of (5,7-Dichlorobenzo[b]thiophen-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
(5,7-Difluorobenzo[b]thiophen-2-yl)methanol: Similar in structure but with fluorine atoms instead of chlorine.
(6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanol: Contains a methyl group and a tetrahydrobenzo[b]thiophene ring.
(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanol: Features an amino group and a tetrahydrobenzo[b]thiophene ring.
Uniqueness: (5,7-Dichlorobenzo[b]thiophen-3-yl)methanol is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions. Additionally, the presence of the methanol group provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties.
Propriétés
Formule moléculaire |
C9H6Cl2OS |
|---|---|
Poids moléculaire |
233.11 g/mol |
Nom IUPAC |
(5,7-dichloro-1-benzothiophen-3-yl)methanol |
InChI |
InChI=1S/C9H6Cl2OS/c10-6-1-7-5(3-12)4-13-9(7)8(11)2-6/h1-2,4,12H,3H2 |
Clé InChI |
YDAHUKQVMKWVKO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=CS2)CO)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


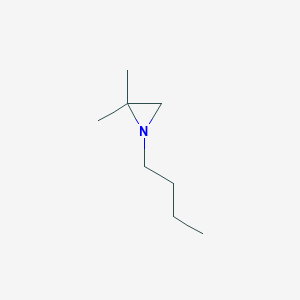
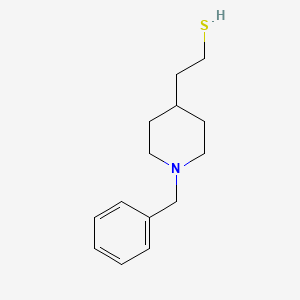


![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)
![4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13965695.png)
![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)
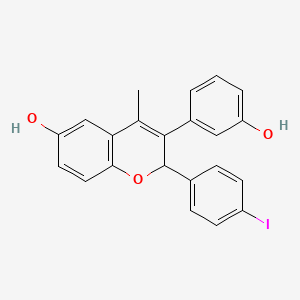
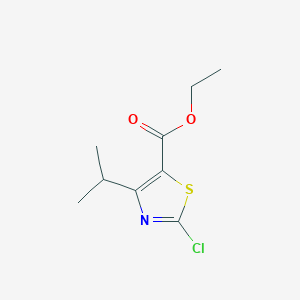



![2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-](/img/structure/B13965730.png)
